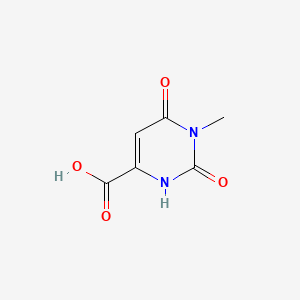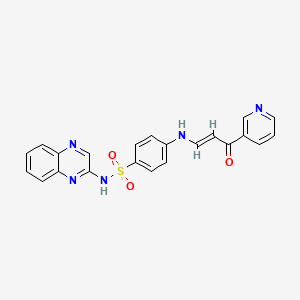
N,N'-bis(3-phenylpropyl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-phenylpropyl)butanediamide is a fatty amide.
Aplicaciones Científicas De Investigación
1. Anion Recognition and Binding
N,N'-bis(3-phenylpropyl)butanediamide derivatives have shown promise in anion recognition studies. N,N′-diarylalkanediamides, closely related compounds, were synthesized from aliphatic dicarboxylic acids and studied for their anion binding capabilities in solvents like DMSO and acetonitrile. These studies, focusing on selective fluoride recognition by similar compounds, are significant for developing new sensors and recognition systems (Wagner-Wysiecka & Łukasik, 2012).
2. Coordination Polymers and Metal Ion Interactions
Research on coordination polymers using similar compounds as ligands provides insight into metal ion interactions and structural versatility. A study using bis(3-pyridyl)butanediamide with metal ions like Cu(II) and Cd(II) revealed how such ligands can influence the formation of one-dimensional and two-dimensional networks, emphasizing the potential of these compounds in material science (Suman et al., 2014).
3. Synthesis of Novel Compounds and Their Applications
The versatility of N,N'-bis(3-phenylpropyl)butanediamide derivatives extends to the synthesis of novel compounds with potential applications. For instance, the synthesis of metal complexes with 2-Phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide ligand demonstrated its role in creating compounds with enhanced antifungal activity, highlighting its potential in medicinal chemistry and drug design (Shiekh et al., 2014).
4. Self-Assembly in Supramolecular Chemistry
The self-assembly properties of compounds related to N,N'-bis(3-phenylpropyl)butanediamide are also of interest. For example, bis(imidazolium) cations based on butanediamide structures have been shown to form [2]pseudorotaxanes with pillar[5]arene, indicating potential applications in the design of molecular machines and dynamic systems (Li et al., 2010).
Propiedades
Nombre del producto |
N,N'-bis(3-phenylpropyl)butanediamide |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N,N'-bis(3-phenylpropyl)butanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-17-7-13-19-9-3-1-4-10-19)15-16-22(26)24-18-8-14-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,23,25)(H,24,26) |
Clave InChI |
WSBDCQQEFPJAKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-furancarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1224389.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B1224393.png)

![ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B1224395.png)
![3-hydroxy-5-nitro-2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1224399.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1224400.png)
![2,4-dimethyl-N-[[4-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224402.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)
![N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224405.png)
![3-Bromo-5-[[4-[hydroxy(diphenyl)methyl]-1-piperidinyl]-oxomethyl]-2-pyranone](/img/structure/B1224406.png)

